molecular formula C2H5AlF2 B14749717 Ethyl(difluoro)alumane CAS No. 430-39-7

Ethyl(difluoro)alumane

Cat. No.: B14749717
CAS No.: 430-39-7
M. Wt: 94.04 g/mol
InChI Key: UGUZZPBNTADPIT-UHFFFAOYSA-L
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Description

Ethyl(difluoro)alumane is a chemical compound that contains an ethyl group and two fluorine atoms bonded to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(difluoro)alumane typically involves the reaction of ethyl aluminum compounds with fluorinating agents. One common method is the reaction of triethylaluminum with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield of the final product, often requiring multiple purification steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl(difluoro)alumane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum-containing compounds.

    Substitution: this compound can participate in substitution reactions where the ethyl or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of fluorinated or ethylated derivatives.

Scientific Research Applications

Ethyl(difluoro)alumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.

    Medicine: The compound’s unique properties may be investigated for potential pharmaceutical applications, especially in drug design and development.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic molecules.

Mechanism of Action

The mechanism by which Ethyl(difluoro)alumane exerts its effects involves the interaction of its aluminum center with various molecular targets. The aluminum atom can coordinate with other atoms or molecules, facilitating reactions such as fluorination or ethylation. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

    Triethylaluminum: Similar in structure but lacks fluorine atoms.

    Diethylaluminum fluoride: Contains both ethyl and fluorine groups but in different proportions.

    Ethylaluminum dichloride: Similar ethyl group but with chlorine instead of fluorine.

Uniqueness: Ethyl(difluoro)alumane is unique due to the presence of both ethyl and fluorine groups bonded to aluminum. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds. The fluorine atoms enhance the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

430-39-7

Molecular Formula

C2H5AlF2

Molecular Weight

94.04 g/mol

IUPAC Name

ethyl(difluoro)alumane

InChI

InChI=1S/C2H5.Al.2FH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

UGUZZPBNTADPIT-UHFFFAOYSA-L

Canonical SMILES

CC[Al](F)F

Origin of Product

United States

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